(3-Phenoxyphenyl)-2-nitroethene
Description
(3-Phenoxyphenyl)-2-nitroethene is a nitroalkene derivative characterized by a phenoxyphenyl substituent attached to a nitroethene backbone. Its structure combines electron-withdrawing (nitro group) and electron-donating (phenoxy group) moieties, making it a versatile intermediate in organic synthesis. It has been utilized as a starting material in multicomponent reactions, particularly for synthesizing heterocyclic compounds like pyrazoles and chromones .
Properties
IUPAC Name |
1-[(E)-2-nitroethenyl]-3-phenoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3/c16-15(17)10-9-12-5-4-8-14(11-12)18-13-6-2-1-3-7-13/h1-11H/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCABRSGOYONOEJ-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C=C[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=C/[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Phenoxyphenyl)-2-nitroethene typically involves the reaction of 3-phenoxybenzaldehyde with nitromethane under basic conditions. The reaction proceeds via a Knoevenagel condensation, where the aldehyde group of 3-phenoxybenzaldehyde reacts with the nitromethane to form the nitroethenyl group. The reaction is usually carried out in the presence of a base such as piperidine or pyridine, and the reaction mixture is heated to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality product.
Chemical Reactions Analysis
Types of Reactions
(3-Phenoxyphenyl)-2-nitroethene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation: The compound can undergo oxidation reactions, where the nitro group may be further oxidized to form nitroso or other higher oxidation state compounds.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, where substituents such as halogens or alkyl groups can be introduced.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like iron(III) chloride.
Major Products Formed
Reduction: 1-[(E)-2-aminoethenyl]-3-phenoxybenzene.
Oxidation: Various nitroso or nitro derivatives.
Substitution: Halogenated or alkylated derivatives of the original compound.
Scientific Research Applications
(3-Phenoxyphenyl)-2-nitroethene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of (3-Phenoxyphenyl)-2-nitroethene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The phenoxy group may also contribute to the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Structural and Electronic Differences
- Fluorine in 4-Fluoro-β-nitrostyrene enhances electrophilicity at the β-position, making it a superior Michael acceptor in pharmaceutical syntheses . Thienyl groups (as in 1-(2-Thienyl)-2-nitroethene) impart aromatic heterocyclic character, altering solubility and electronic properties compared to purely phenyl-based analogs .
Reactivity in Organic Reactions
- Cyclocondensation Reactions: 1,1-Bis(methylsulfonyl)-2-nitroethene undergoes efficient (3 + 2)-cyclocondensation due to the electron-withdrawing sulfonyl groups, enabling high-yield pyrazole formation . In contrast, this compound may require harsher conditions due to steric hindrance.
- Michael Addition: 4-Fluoro-β-nitrostyrene’s high reactivity as a Michael acceptor is attributed to its electron-deficient β-carbon, a feature less pronounced in this compound due to the electron-donating phenoxy group .
Biological Activity
(3-Phenoxyphenyl)-2-nitroethene is a nitro compound that has garnered interest due to its diverse biological activities. Nitro compounds, in general, are known for their pharmacological properties, which include antimicrobial, anti-inflammatory, and antitumor effects. This article will explore the biological activity of this compound, supported by case studies and research findings.
General Properties of Nitro Compounds
Nitro compounds are characterized by the presence of one or more nitro groups (), which significantly influence their chemical behavior and biological activity. The nitro group can act as both a pharmacophore and a toxicophore, affecting the pharmacokinetics and mechanisms of action of these compounds. The reduction of the nitro group to an amine can lead to various biological effects, including interactions with nucleophilic sites on proteins, resulting in enzyme inhibition and cellular damage .
Antimicrobial Activity
Nitro compounds have been extensively studied for their antimicrobial properties. This compound may exhibit similar activities, as many nitro derivatives are effective against a range of pathogens. The mechanism often involves the reduction of the nitro group, leading to the formation of reactive intermediates that can bind to DNA and induce cell death. For instance, metronidazole and other nitro derivatives have shown efficacy against bacteria such as H. pylori and M. tuberculosis due to this mechanism .
Table 1: Antimicrobial Activity of Nitro Compounds
| Compound | Target Pathogen | Mechanism of Action |
|---|---|---|
| Metronidazole | H. pylori | DNA binding via reduced nitro intermediates |
| Chloramphenicol | P. aeruginosa | Protein synthesis inhibition |
| This compound | TBD | TBD |
Anti-Inflammatory Activity
Research indicates that some nitro compounds possess anti-inflammatory properties by inhibiting enzymes such as iNOS and COX-2. These interactions can modulate inflammatory pathways and reduce cytokine production. For example, certain nitro fatty acids have been shown to react with proteins involved in inflammation, altering their function .
Case Study: Nitro Fatty Acids
A study on nitrated fatty acids demonstrated their ability to inhibit pro-inflammatory cytokines like TNF-α and IL-1β, highlighting the potential for nitro compounds in treating inflammatory diseases .
Antitumor Activity
Nitro compounds are also being investigated for their antitumor potential. The presence of a nitro group can enhance the reactivity of certain heterocycles under hypoxic conditions typical in tumor environments. This characteristic makes them suitable candidates for developing hypoxia-activated prodrugs .
Table 2: Antitumor Activity of Selected Nitro Compounds
| Compound | Cancer Type | Mechanism of Action |
|---|---|---|
| Nitrobenzamide | Various cancers | Hypoxia activation |
| This compound | TBD | TBD |
The biological activity of this compound is likely mediated through several mechanisms:
- Reduction Reactions : The nitro group undergoes enzymatic reduction to form reactive intermediates that can interact with cellular macromolecules.
- Enzyme Inhibition : By binding to active sites on enzymes, these compounds can inhibit critical pathways involved in microbial growth or inflammation.
- DNA Interaction : Reduced forms may covalently bind to DNA, leading to mutagenic effects that can be exploited in cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
